4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one
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Overview
Description
4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole moiety attached to a pyrrolidinone ring, making it a unique structure with potential biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential role in cell signaling pathways and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The indole moiety is known to interact with various biological targets, including kinases and receptors, which can modulate signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one is unique due to its combination of an indole moiety with a pyrrolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-13(6-12(16)15-8-13)10-7-14-11-5-3-2-4-9(10)11/h2-5,7,14H,6,8H2,1H3,(H,15,16) |
InChI Key |
PFYLJJUSQDMMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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